Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate
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Overview
Description
“Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate” is a chemical compound with the molecular formula C20H19Cl2N5O2 and a molecular weight of 432.31 . It is not intended for human or veterinary use and is available for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a 6-chloroimidazo[1,2-a]pyridin-3-yl group, which is part of a larger imidazo[1,2-a]pyridine structure . This structure is recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .Scientific Research Applications
Nonaqueous Catalysis
The compound has been investigated for its potential in nonaqueous catalytic water oxidation. A related complex, Ru(Mebimpy)(bpy)(OH2), demonstrates enhanced water oxidation rates in nonaqueous solvents, pointing towards the utility of such compounds in catalytic processes under non-traditional conditions (Chen et al., 2010).
Corrosion Inhibition
Another application is found in the synthesis of bipyrazolic derivatives, such as BT36 and BT43, which show remarkable efficiency as corrosion inhibitors for steel in hydrochloric acid solutions. This highlights the compound's role in protecting industrial materials from corrosive environments (Missoum et al., 2013).
Luminescent Properties
The luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines have been extensively studied. These complexes exhibit potential for use in materials science, particularly in the development of new luminescent materials (Petoud et al., 1997).
Anion Transport
Research has also demonstrated the compound's efficacy as a transmembrane anion transporter, showcasing its potential in biomedical applications, particularly in drug delivery and molecular biology (Peng et al., 2016).
Coordination Networks
The use of ionic liquids in solvothermal routes has led to the creation of extended coordination networks, such as [Cu(bpp)]BF4, which could have implications in the design of porous materials for gas storage or separation processes (Jin et al., 2002).
Future Directions
Imidazo[1,2-a]pyridine analogues, such as this compound, have been recognized for their potential in drug discovery, particularly in the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds exhibit significant activity against MDR-TB and XDR-TB . This suggests a promising future direction for the research and development of this compound and similar analogues.
Mechanism of Action
Target of Action
Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate is a complex compound with a broad spectrum of biological activity Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been shown to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as gaba receptors, to induce a range of biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in antibacterial, antifungal, antiviral, and anti-inflammatory responses .
Result of Action
Related compounds have been shown to have a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
methyl 2-[bis[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2/c1-13(20(28)29-2)25(11-16-7-23-18-5-3-14(21)9-26(16)18)12-17-8-24-19-6-4-15(22)10-27(17)19/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJOZKTSSZVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(CC1=CN=C2N1C=C(C=C2)Cl)CC3=CN=C4N3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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